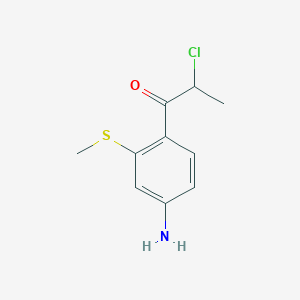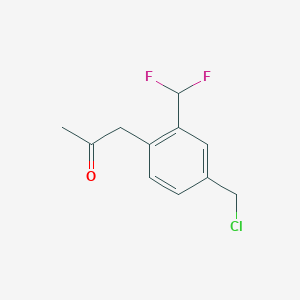
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the chloromethyl group to the phenyl ring through a halogenation reaction.
Fluorination: Introduction of the difluoromethyl group using fluorinating agents.
Ketone Formation: Formation of the propan-2-one moiety through a series of reactions involving oxidation and rearrangement.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl and difluoromethyl groups may play a role in binding to enzymes or receptors, leading to modulation of biological activity. The propan-2-one moiety may also contribute to the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one can be compared with similar compounds, such as:
1-(4-(Chloromethyl)phenyl)propan-2-one: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
1-(4-(Difluoromethyl)phenyl)propan-2-one:
1-(4-(Chloromethyl)-2-(fluoromethyl)phenyl)propan-2-one: Contains a fluoromethyl group instead of a difluoromethyl group, leading to variations in chemical behavior.
Properties
Molecular Formula |
C11H11ClF2O |
|---|---|
Molecular Weight |
232.65 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O/c1-7(15)4-9-3-2-8(6-12)5-10(9)11(13)14/h2-3,5,11H,4,6H2,1H3 |
InChI Key |
IPJCBPWKCUGJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)CCl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


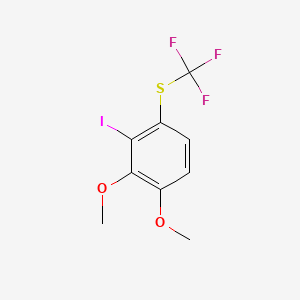
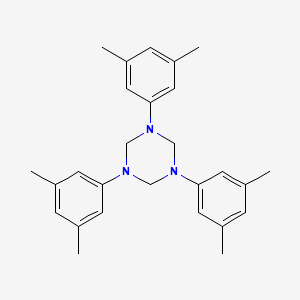
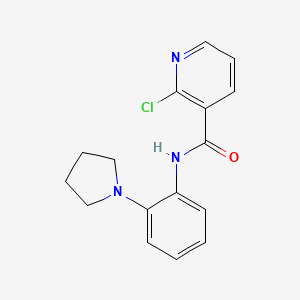
![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
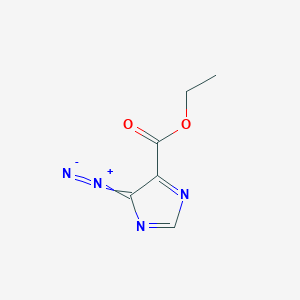
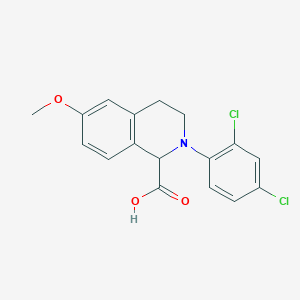
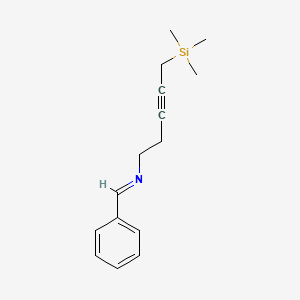
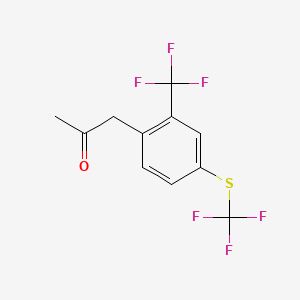
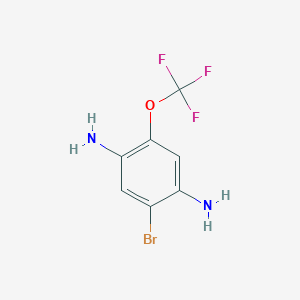
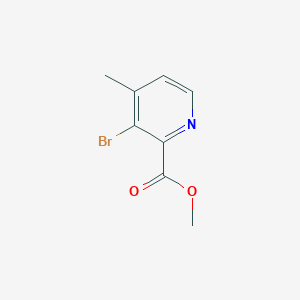
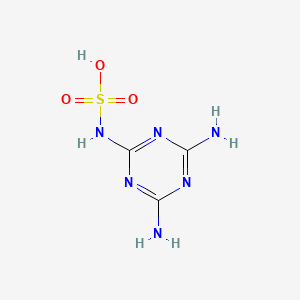
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)
